molecular formula C6H12N2O3 B13218880 2-Acetamido-3-hydroxy-N-methylpropanamide CAS No. 7606-75-9

2-Acetamido-3-hydroxy-N-methylpropanamide

Cat. No.: B13218880
CAS No.: 7606-75-9
M. Wt: 160.17 g/mol
InChI Key: WAZDXKZPWRIFLK-UHFFFAOYSA-N
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Description

2-Acetamido-3-hydroxy-N-methylpropanamide is an organic compound with the molecular formula C₆H₁₂N₂O₃ It is a derivative of propanamide, featuring an acetamido group, a hydroxy group, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-hydroxy-N-methylpropanamide typically involves the reaction of 3-hydroxypropanamide with acetic anhydride and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-hydroxypropanamide, acetic anhydride, methylamine.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-hydroxy-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetamido moiety can be reduced to an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogenating agents or nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-acetamido-3-oxopropanamide.

    Reduction: Formation of 2-acetamido-3-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Acetamido-3-hydroxy-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-hydroxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3-hydroxypropanamide: Lacks the methyl group on the nitrogen atom.

    N-Methylpropanamide: Lacks the acetamido and hydroxy groups.

    3-Hydroxypropanamide: Lacks the acetamido and N-methyl groups.

Uniqueness

2-Acetamido-3-hydroxy-N-methylpropanamide is unique due to the presence of both the acetamido and hydroxy groups, along with the N-methyl substitution. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-acetamido-3-hydroxy-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(10)8-5(3-9)6(11)7-2/h5,9H,3H2,1-2H3,(H,7,11)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZDXKZPWRIFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563650
Record name N~2~-Acetyl-N-methylserinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7606-75-9
Record name N~2~-Acetyl-N-methylserinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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